molecular formula C18H17FO3 B12948279 Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate

Cat. No.: B12948279
M. Wt: 300.3 g/mol
InChI Key: FMLUSBLVWFLEQP-ATVHPVEESA-N
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Description

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate is an organic compound that belongs to the class of fluoroacrylates. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a fluoroacrylate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate typically involves the reaction of 4-(benzyloxy)benzaldehyde with ethyl 2-fluoroacrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The fluoroacrylate moiety can be reduced to form fluoroalkane derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Fluoroalkane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate involves its interaction with specific molecular targets and pathways. The fluoroacrylate moiety can undergo nucleophilic addition reactions, while the benzyloxy group can participate in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)-2-fluoroacrylate
  • Ethyl 3-(4-hydroxyphenyl)-2-fluoroacrylate
  • Ethyl 3-(4-chlorophenyl)-2-fluoroacrylate

Uniqueness

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article aims to explore its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, including the Diels-Alder reaction and other coupling methods. The compound features a fluoroacrylate moiety that is crucial for its biological activity.

Biological Activity Overview

The biological evaluation of this compound has primarily focused on its cytotoxicity against cancer cell lines. In vitro studies have demonstrated promising results.

Cytotoxicity Studies

A series of studies have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SiHa (cervical cancer)
  • PC-3 (prostate cancer)

The cytotoxicity was measured using the MTT assay, which determines cell viability based on metabolic activity.

Cell LineIC50 (µM)Selectivity
MCF-75.12 ± 0.75Moderate
SiHa3.60 ± 0.45High
PC-32.97 ± 0.88High
HEK-293T>50Low

The results indicate that this compound exhibits significant cytotoxicity against SiHa and PC-3 cells while showing low toxicity towards the non-cancerous HEK-293T cells, suggesting a degree of selectivity for cancer cells .

The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to the colchicine-binding site on β-tubulin, which is critical for its ability to inhibit tubulin polymerization . This binding disrupts normal microtubule function, contributing to its anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the substituents of this compound can significantly affect its biological activity. For instance:

  • The presence of the benzyloxy group enhances lipophilicity and may improve cellular uptake.
  • Fluorination at the acrylate position increases potency against specific cancer cell lines.

These findings suggest that careful structural modifications can optimize the therapeutic potential of this compound.

Case Studies

Recent research has highlighted the effectiveness of this compound in preclinical models:

  • In Vivo Efficacy : In chick chorioallantoic membrane assays, this compound demonstrated significant anti-angiogenic properties and reduced tumor growth comparable to established chemotherapeutics like combretastatin A-4 .
  • Combination Therapy : Studies exploring combination therapies with this compound and other agents have shown enhanced efficacy against resistant cancer cell lines, indicating its potential role in overcoming drug resistance .

Properties

Molecular Formula

C18H17FO3

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl (Z)-2-fluoro-3-(4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H17FO3/c1-2-21-18(20)17(19)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b17-12-

InChI Key

FMLUSBLVWFLEQP-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)/F

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)F

Origin of Product

United States

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